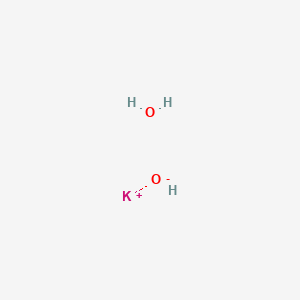

Potassium hydroxide monohydrate

CAS No.:

Cat. No.: VC1936675

Molecular Formula: H3KO2

Molecular Weight: 74.121 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H3KO2 |

|---|---|

| Molecular Weight | 74.121 g/mol |

| IUPAC Name | potassium;hydroxide;hydrate |

| Standard InChI | InChI=1S/K.2H2O/h;2*1H2/q+1;;/p-1 |

| Standard InChI Key | LUMVCLJFHCTMCV-UHFFFAOYSA-M |

| Canonical SMILES | O.[OH-].[K+] |

Introduction

Chemical Identity and Structure

Potassium hydroxide monohydrate (KOH·H₂O) is a crystalline hydrate formed when one water molecule associates with each potassium hydroxide molecule in a defined crystalline structure. Unlike anhydrous potassium hydroxide, which can be hygroscopic and reactive with atmospheric moisture, the monohydrate represents a stable hydrated form with distinct properties.

Basic Identification Parameters

The compound is clearly identified through several standard chemical identifiers as presented in Table 1:

| Parameter | Value |

|---|---|

| Chemical Name | Potassium hydroxide monohydrate |

| Common Synonyms | Caustic potash monohydrate, potassium hydroxide hydrate |

| CAS Registry Number | 26288-25-5 |

| EC Number | 246-324-8 |

| Molecular Formula | H₃KO₂ or KOH·H₂O |

| Hill Formula | HKO·H₂O |

| Molecular Weight | 74.12090 g/mol |

| Exact Mass | 73.97700 |

The structural relationship between anhydrous potassium hydroxide and its monohydrate form involves the incorporation of one water molecule per KOH unit in the crystal lattice. At room temperature, the OH⁻ groups maintain specific orientations, with K⁺-OH⁻ distances ranging from 2.69 to 3.15 Å depending on the orientation of the OH group .

Physical Properties

Potassium hydroxide monohydrate possesses distinctive physical properties that differentiate it from the anhydrous form, making it suitable for specific applications where stable hydration is beneficial.

Basic Physical Characteristics

Table 2 summarizes the key physical properties of potassium hydroxide monohydrate:

| Property | Value |

|---|---|

| Physical State | White crystalline solid or powder |

| Melting Point | 143 °C |

| Boiling Point | 1320 °C (at 1013 hPa) |

| pH Value | >13.5 (50 g/l, H₂O, 20 °C) |

| Solubility in Water | Highly soluble |

| Hygroscopicity | Less hygroscopic than anhydrous KOH |

The crystalline structure of potassium hydroxide monohydrate is particularly notable as it represents one of several hydrated forms that potassium hydroxide can adopt, alongside the dihydrate (KOH·2H₂O) and tetrahydrate (KOH·4H₂O) forms .

Production Methods and Manufacturing Processes

The production of potassium hydroxide monohydrate typically involves specific hydration processes applied to anhydrous potassium hydroxide, which itself is produced through electrolytic methods.

Electrolytic Production of Base Material

The primary industrial method for producing potassium hydroxide involves the electrolysis of potassium chloride solutions :

2 KCl + 2 H₂O → 2 KOH + Cl₂ + H₂

This electrolytic process typically generates a solution of approximately 33% strength, which is then concentrated through evaporation to strengths of 45% or 50% . The monohydrate form can be derived from this solution through careful crystallization processes.

Specialized Production Methods

Several patents and research studies have described specific methods for producing potassium hydroxide with controlled hydration. One notable approach involves:

-

Dissolving potassium metaborate into a sodium hydroxide aqueous solution at a 1:1 molar ratio

-

Heating the solution to 70-110°C while stirring

-

Adding methanol or ethanol and refluxing

-

Cooling the mixture and performing solid-liquid separation

-

Heating and evaporating the liquid to obtain solid potassium hydroxide

Another patented method describes the production of highly-active suspensions of solid potassium hydroxide by mixing hydrous potassium hydroxide with water-immiscible liquids and alcohols, followed by distillation to remove free water .

Industrial Applications

Potassium hydroxide monohydrate finds applications across diverse industries, often chosen for specific processes where its hydrated form offers advantages over anhydrous potassium hydroxide.

Major Application Areas

Table 3 summarizes the principal industrial applications of potassium hydroxide compounds, including the monohydrate form:

| Industry | Applications |

|---|---|

| Chemical Manufacturing | Precursor for other potassium compounds, catalyst |

| Battery Production | Component in alkaline batteries |

| Pharmaceutical Industry | Reagent in synthesis, pH adjustment |

| Agriculture | Component in liquid fertilizers |

| Oil & Gas | Drying and purification of gas streams |

| Food Industry | Food additives and processing |

| Water Treatment | pH adjustment, removal of impurities |

| Soaps & Detergents | Ingredient in industrial soaps and detergents |

| Runway De-icing | Anti-icing formulations |

The monohydrate form is particularly valued in analytical chemistry applications where precise composition and stability are critical factors .

Analytical and Laboratory Applications

High-purity potassium hydroxide monohydrate (up to 99.995% Suprapur® grade) is specifically utilized in analytical applications requiring precise pH control and minimal impurities .

| GHS Hazard Code | Description | Warning Level |

|---|---|---|

| H290 | May be corrosive to metals | Warning |

| H302 | Harmful if swallowed | Warning |

| H314 | Causes severe skin burns and eye damage | Danger |

| H318 | Causes serious eye damage | Danger |

Toxicological Information

The acute toxicity parameters include:

Current Research Developments

Research into potassium hydroxide monohydrate continues to advance its applications and production methods.

Electrochemical Production Refinements

Recent research has focused on optimizing electrolysis methods for potassium hydroxide production. A 2024 study demonstrated that increasing the anodic current density during electrolysis increases the concentration of potassium hydroxide in solution, achieving an optimal increase in concentration of approximately 1.0% over a 20-minute electrolysis period .

Dechloratation Process Development

Research published in 2019 described an industrial process for producing potassium hydroxide substantially free from chlorate ions, addressing a significant quality challenge in KOH production. This process focuses on the dechloratation of half-saturated KCl brine to produce high-purity KOH with chlorate ion content less than 30 ppm .

| Purity Grade | Typical Specification | Applications |

|---|---|---|

| Technical Grade | 99.0% | Industrial processes |

| Reagent Grade | 99.5% | Laboratory use |

| High Purity | 99.9% | Pharmaceutical applications |

| Ultra High Purity | 99.99% | Electronic materials |

| Suprapur® | 99.995% | Analytical applications |

Companies offer the compound in various packaging options, including plastic bottles (500g), drums (400 lb), and super sacks (2,000 lb) to accommodate different usage scales .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume